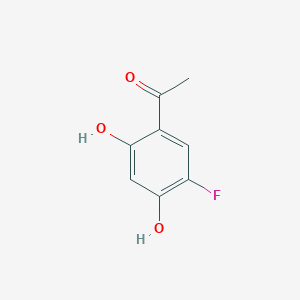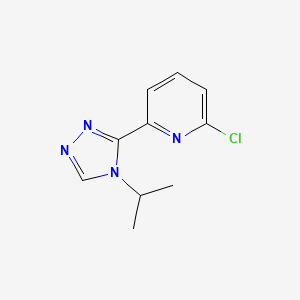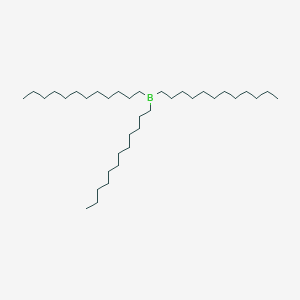
Tridodecylborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridodecylborane is an organoboron compound characterized by the presence of three dodecyl groups attached to a boron atom. This compound belongs to the class of trialkylboranes, which are known for their unique reactivity and applications in organic synthesis and catalysis. This compound is particularly notable for its role in hydroboration reactions, where it adds across carbon-carbon multiple bonds to form organoboron intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridodecylborane can be synthesized through the hydroboration of 1-dodecene with borane-tetrahydrofuran (BH₃-THF) complex. The reaction typically proceeds at room temperature, where 1-dodecene is added to a solution of BH₃-THF, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale hydroboration of alkenes using borane complexes. The process is optimized for yield and purity, ensuring the efficient production of this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Tridodecylborane undergoes several types of chemical reactions, including:
Hydroboration: Addition to alkenes and alkynes to form organoboron compounds.
Oxidation: Conversion to alcohols using hydrogen peroxide or other oxidizing agents.
Substitution: Reaction with halogens or other electrophiles to form substituted boranes.
Common Reagents and Conditions:
Hydroboration: Typically involves alkenes or alkynes and borane complexes (e.g., BH₃-THF) under mild conditions.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH).
Substitution: Halogens (e.g., chlorine, bromine) or other electrophiles under controlled conditions.
Major Products:
Hydroboration: Organoboron intermediates.
Oxidation: Corresponding alcohols.
Substitution: Substituted boranes with various functional groups.
Aplicaciones Científicas De Investigación
Tridodecylborane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboron intermediates.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to target and destroy cancer cells.
Industry: Utilized in the production of polymers and other materials, where its reactivity with alkenes and alkynes is leveraged to create complex molecular structures.
Mecanismo De Acción
The mechanism of action of tridodecylborane primarily involves its ability to undergo hydroboration reactions. The boron atom in this compound acts as an electrophile, adding across carbon-carbon multiple bonds to form organoboron intermediates. These intermediates can then be further transformed through oxidation, substitution, or other reactions to yield a variety of products. The molecular targets and pathways involved in these reactions are dictated by the nature of the substrates and the specific conditions employed.
Comparación Con Compuestos Similares
Triethylborane: Another trialkylborane with three ethyl groups attached to boron.
Triphenylborane: A triarylborane with three phenyl groups attached to boron.
Tris(pentafluorophenyl)borane: A triarylborane with three pentafluorophenyl groups attached to boron.
Comparison: Tridodecylborane is unique among trialkylboranes due to its long alkyl chains, which impart distinct physical and chemical properties. Compared to triethylborane, this compound has higher molecular weight and different solubility characteristics. Unlike triphenylborane and tris(pentafluorophenyl)borane, which are more commonly used in electronic and optoelectronic applications, this compound is primarily utilized in hydroboration reactions and polymer production.
Propiedades
Número CAS |
14245-38-6 |
|---|---|
Fórmula molecular |
C36H75B |
Peso molecular |
518.8 g/mol |
Nombre IUPAC |
tridodecylborane |
InChI |
InChI=1S/C36H75B/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
Clave InChI |
VYDLWQPLCBCJGV-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



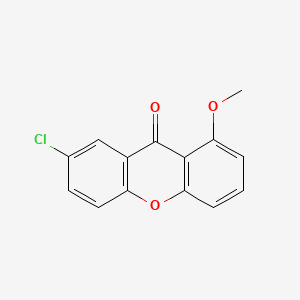
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
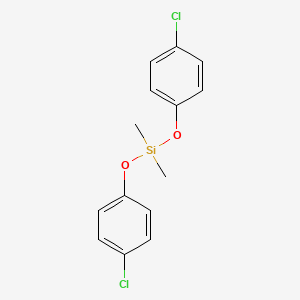
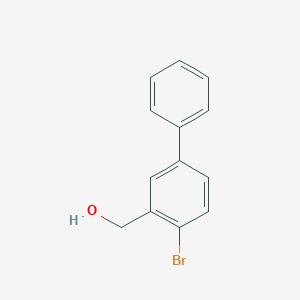


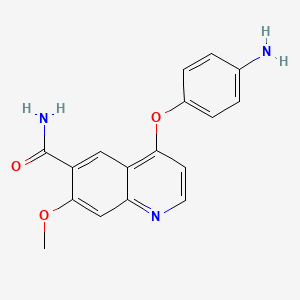
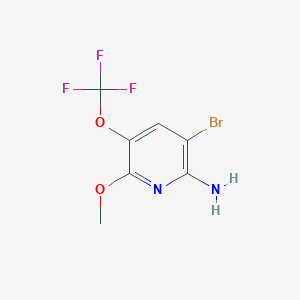
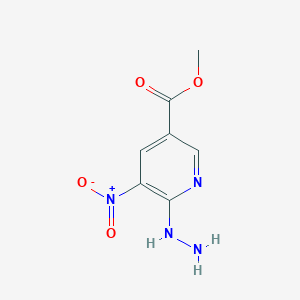
![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
